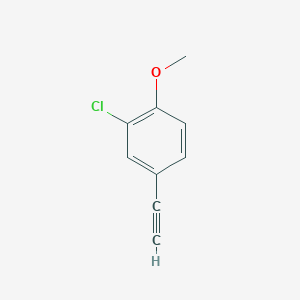

2-Chloro-4-ethynyl-1-methoxybenzene

Description

BenchChem offers high-quality 2-Chloro-4-ethynyl-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethynyl-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethynyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJNAMMLEBMXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424054 | |

| Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120136-29-0 | |

| Record name | Benzene, 2-chloro-4-ethynyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-4-ethynyl-1-methoxybenzene CAS number and identifiers

An In-depth Technical Guide: 2-Chloro-4-ethynyl-1-methoxybenzene

Abstract

2-Chloro-4-ethynyl-1-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups: an alkyne, a chloro group, and a methoxy ether. This trifunctional arrangement makes it a valuable and versatile building block in modern organic synthesis. The electron-donating methoxy group and the electron-withdrawing chloro group differentially influence the reactivity of the benzene ring, while the terminal alkyne provides a reactive handle for a wide array of chemical transformations, most notably carbon-carbon bond-forming reactions such as cycloadditions and cross-coupling. This guide provides a comprehensive overview of the core identifiers, a proposed synthetic pathway with mechanistic insights, expected analytical data, and essential safety protocols for 2-Chloro-4-ethynyl-1-methoxybenzene, tailored for professionals in chemical research and drug development.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by a set of unique identifiers and physical properties. For 2-Chloro-4-ethynyl-1-methoxybenzene, these are summarized below. It is important to note that while identifiers for this specific substitution pattern are available, a unique CAS Registry Number was not definitively found in public databases at the time of this writing; CAS numbers for its isomers, such as 2-chloro-1-ethynyl-4-methoxybenzene (CAS No. 153440-68-7) and 4-chloro-2-ethynyl-1-methoxybenzene (CAS No. 95186-47-3), are known.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-4-ethynyl-1-methoxybenzene | PubChemLite[3] |

| Chemical Formula | C₉H₇ClO | PubChemLite[3] |

| Molecular Weight | 166.60 g/mol | PubChem[2] |

| Monoisotopic Mass | 166.01854 Da | PubChemLite[3] |

| Canonical SMILES | COC1=C(C=C(C=C1)C#C)Cl | PubChemLite[3] |

| InChI | InChI=1S/C9H7ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,2H3 | PubChemLite[3] |

| InChIKey | CQJNAMMLEBMXFO-UHFFFAOYSA-N | PubChemLite[3] |

The molecule's structure consists of a benzene ring substituted with three key functional groups. The methoxy (-OCH₃) group at position 1 is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution. The chloro (-Cl) group at position 2 is a deactivating but also ortho-, para-directing group. The ethynyl (-C≡CH) group at position 4 is the primary site for synthetic elaboration.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

The primary disconnection strategy involves breaking the bond between the aromatic ring and the alkyne. This leads to a halogenated anisole precursor and an acetylene source. A plausible precursor is a di-halogenated anisole, where one halogen is selectively coupled.

Recommended Protocol: Sonogashira Coupling

This protocol describes the synthesis starting from a commercially available or readily synthesized aryl iodide. The choice of an iodide is strategic; its C-I bond is more reactive towards oxidative addition in the catalytic cycle than a C-Cl bond, ensuring selective coupling at the 4-position.

Step 1: Sonogashira Coupling

-

To a dry, argon-purged Schlenk flask, add 4-iodo-2-chloro-1-methoxybenzene (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

-

Add anhydrous, degassed triethylamine (TEA) or a mixture of toluene and diisopropylamine (DIPA) as the solvent (approx. 0.1 M concentration). The amine serves as both the solvent and the base required to neutralize the HI generated in the reaction.

-

Add ethynyltrimethylsilane (1.2 eq) dropwise to the mixture via syringe. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and improving handling.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC or GC-MS until the starting aryl iodide is consumed.

-

Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove the catalyst and amine salts.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Desilylation (TMS Group Removal)

-

Dissolve the crude TMS-protected product from Step 1 in a solvent such as methanol (MeOH) or tetrahydrofuran (THF).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Remove the bulk of the organic solvent in vacuo.

-

Extract the aqueous residue with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 2-chloro-4-ethynyl-1-methoxybenzene.

Experimental Workflow Diagram

Spectroscopic Characterization

Confirmation of the final product's identity and purity requires a suite of analytical techniques. While experimental data for this specific isomer is scarce, its expected spectroscopic signature can be reliably predicted based on its functional groups and data from analogous compounds.[4]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.8-7.5 ppm), likely appearing as doublets or doublets of doublets due to ortho and meta coupling. - Methoxy Protons (3H): A sharp singlet around 3.8-4.0 ppm. - Alkynyl Proton (1H): A sharp singlet around 3.0-3.5 ppm. |

| ¹³C NMR | - Aromatic Carbons (6C): Six distinct signals in the aromatic region (~110-160 ppm). The carbon bearing the methoxy group will be the most downfield. - Alkynyl Carbons (2C): Two signals around 80-90 ppm. The terminal ≡C-H carbon will be slightly more upfield. - Methoxy Carbon (1C): A signal around 55-60 ppm. |

| FT-IR | - ≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹. - C≡C Stretch: A weak but sharp peak around 2100-2150 cm⁻¹. - C-O Stretch (Aryl Ether): A strong peak around 1250 cm⁻¹. - C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec. | - Predicted [M+H]⁺: m/z 167.02582.[3] - Predicted [M+Na]⁺: m/z 189.00776.[3] - Isotope Pattern: A characteristic M/M+2 isotope pattern with a ~3:1 ratio, confirming the presence of one chlorine atom. |

Reactivity and Potential Applications

The synthetic utility of 2-chloro-4-ethynyl-1-methoxybenzene stems from the orthogonal reactivity of its functional groups.

-

The Alkyne Moiety: The terminal alkyne is the most versatile functional group. It readily participates in:

-

Click Chemistry: Copper- or ruthenium-catalyzed azide-alkyne cycloadditions (CuAAC/RuAAC) to form triazoles, which are important linkages in medicinal chemistry and materials science.

-

Further Cross-Coupling: Reactions like Sonogashira or Glaser coupling can be used to extend the conjugated system.

-

Hydration/Addition Reactions: Markovnikov or anti-Markovnikov hydration can convert the alkyne to a methyl ketone or an aldehyde, respectively.

-

-

The Aryl System: The chloro- and methoxy-substituted ring can undergo further functionalization. While the chlorine is less reactive than bromine or iodine, it can still participate in advanced cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) under forcing conditions. The electronic nature of the ring also allows for potential electrophilic substitution, although regioselectivity may be complex.

Applications: Due to this reactivity profile, the compound is an ideal intermediate for:

-

Drug Discovery: As a scaffold for building complex molecules with defined three-dimensional structures.

-

Materials Science: For the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), and materials with nonlinear optical properties.[5]

-

Agrochemicals: As a precursor for novel pesticides and herbicides.

Safety, Handling, and Disposal

No specific safety data sheet (SDS) is available for 2-chloro-4-ethynyl-1-methoxybenzene. Therefore, a conservative approach must be taken, assuming hazards similar to its isomer, 4-chloro-2-ethynyl-1-methoxybenzene, and other related chloro-anisole derivatives.[6][7][8]

| Hazard Category | GHS Statement (based on 4-Chloro-2-ethynyl-1-methoxybenzene) |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[8] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[8] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[8] |

6.1 Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.[6] Ensure that an eyewash station and safety shower are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations.[7]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.

-

Skin and Body Protection: Wear a standard laboratory coat. Avoid contact with skin.

6.2 Handling and Storage

-

Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.

6.3 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately.

6.4 Disposal

-

Chemical waste must be disposed of in accordance with national and local regulations. Do not let this chemical enter the environment.[6] Dispose of contents/container to an approved waste disposal plant.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 61083462, 2-Chloro-1-(1-chloro-ethyl)-4-methoxy-benzene. [Link]

-

Supporting Information. Decarboxylative Alkynylation of Propiolic Acids with Chloro-/Bromo-Substituted Heterocycles. [Link]

-

ADAMA. Safety Data Sheet: PB ROPES (PB-ROPE L). [Link]

-

PubChemLite. 2-chloro-4-ethynyl-1-methoxybenzene (C9H7ClO). [Link]

-

PubChemLite. 2-chloro-1-ethynyl-4-methoxybenzene (C9H7ClO). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 23260703, 4-Chloro-2-ethynyl-1-methoxybenzene. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

NIST. Benzene, 2-chloro-1-methyl-4-(1-methylethenyl)-. [Link]

-

NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]

-

Chemsrc. 2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4. [Link]

-

Harbin Gongcheng Daxue Xuebao/Journal of Harbin Engineering University. Synthesis and Nonlinear Optical Absorption Properties of 2-Chloro-4'methoxy Benzoin Compounds. [Link]

-

Wikipedia. Anisole. [Link]

- Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

PrepChem.com. Synthesis of 4-methoxybenzyl chloride. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

ResearchGate. 2′-Chloro-4-methoxy-3-nitrobenzil. [Link]

Sources

- 1. 153440-68-7|2-Chloro-1-ethynyl-4-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2-ethynyl-1-methoxybenzene | C9H7ClO | CID 23260703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloro-4-ethynyl-1-methoxybenzene (C9H7ClO) [pubchemlite.lcsb.uni.lu]

- 4. rsc.org [rsc.org]

- 5. harbinengineeringjournal.com [harbinengineeringjournal.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. achmem.com [achmem.com]

Technical Guide: Solubility Profile and Solvent Selection for 2-Chloro-4-ethynyl-1-methoxybenzene

The following technical guide details the solubility profile, experimental characterization, and solvent selection strategies for 2-Chloro-4-ethynyl-1-methoxybenzene (also known as 3-Chloro-4-methoxyphenylacetylene ).

Executive Summary

2-Chloro-4-ethynyl-1-methoxybenzene (CAS: 120136-29-0 ) is a critical aryl alkyne intermediate used in the synthesis of pharmaceuticals, particularly negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) and tyrosine kinase inhibitors.[1] Its structural motif—a lipophilic benzene ring substituted with a chloro group, a methoxy group, and a reactive terminal alkyne—dictates a specific solubility profile essential for optimizing Sonogashira couplings, "Click" chemistry (CuAAC), and purification workflows.

This guide provides a definitive analysis of its solubility across organic solvent classes, supported by mechanistic insights and self-validating experimental protocols.

Chemical Identity & Physicochemical Basis

Understanding the molecule's structure is the first step in predicting solvent interaction.

| Property | Detail |

| IUPAC Name | 2-Chloro-4-ethynyl-1-methoxybenzene |

| Common Synonym | 3-Chloro-4-methoxyphenylacetylene |

| CAS Number | 120136-29-0 |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Predicted LogP | ~3.2 – 3.5 (Highly Lipophilic) |

| H-Bond Donors | 0 (Aprotic) |

| H-Bond Acceptors | 1 (Ether oxygen) |

Mechanistic Solubility Drivers

-

Lipophilicity (LogP > 3): The chloro and ethynyl groups increase hydrophobicity, making the compound insoluble in water but highly soluble in non-polar and moderately polar organic solvents.

-

Pi-Stacking Potential: The planar aromatic system allows for pi-pi interactions, which can lead to aggregation in non-aromatic solvents at high concentrations.

-

Weak Dipole: The methoxy group introduces a weak dipole, providing solubility in ethers (THF) and chlorinated solvents (DCM).

Solubility Profile by Solvent Class

The following data categorizes solvents based on their efficiency for reaction , extraction , and purification of the target compound.

Table 1: Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; standard reaction medium. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether | Good to Excellent | Preferred for Sonogashira couplings and Grignard reactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Used in high-temp couplings; difficult to remove (high BP). |

| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for silica gel chromatography and extraction. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent; poor solubility at -20°C (useful for crystallization). |

| Hydrocarbons | Hexanes, Heptane, Pentane | Low to Sparingly Soluble | Anti-solvent for recrystallization; eluent for chromatography. |

| Aqueous | Water, Phosphate Buffer | Insoluble (<0.1 mg/mL) | Immiscible phase for aqueous workups. |

Experimental Protocol: Saturation Shake-Flask Method

Do not rely solely on literature values. Use this self-validating protocol to determine the exact solubility limit for your specific batch and temperature conditions.

Workflow Diagram: Solubility Determination

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Place approximately 10 mg of 2-Chloro-4-ethynyl-1-methoxybenzene into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Equilibration: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours.

-

Self-Validation Check: Ensure solid is still visible. If all solid dissolves, add another 5-10 mg and repeat.

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the lipophilic compound).

-

Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC-UV (detection at 254 nm) against a standard curve.

Applications: Solvent Selection for Synthesis & Purification

The choice of solvent dictates the success of reactions involving this intermediate.

Decision Tree: Solvent Selection

Figure 2: Strategic decision tree for solvent selection based on experimental goals.

Critical Insights for Researchers

-

Sonogashira Coupling: The terminal alkyne is reactive. Use THF (Tetrahydrofuran) or DMF degassed with Argon. Avoid protic solvents (Alcohols) during coupling to prevent side reactions, though they are tolerated in "Click" chemistry (CuAAC).

-

Recrystallization: This compound often solidifies as a low-melting solid. A mixed solvent system of Hot Hexane (or Heptane) with a minimal amount of DCM or EtOAc is ideal. Dissolve in the minimum volume of the polar solvent, then add warm Hexane until turbid, and cool slowly to -20°C.

-

Chromatography: Due to its lipophilicity (LogP ~3.5), the compound elutes quickly on silica gel. Start with a non-polar mobile phase (e.g., 100% Hexane) and slowly increase polarity to 5-10% EtOAc.

Safety & Stability

-

Alkyne Reactivity: Terminal alkynes can form explosive acetylides with copper or silver in the dry state. Ensure reaction mixtures are quenched properly.

-

Halogenated Waste: As a chlorinated aromatic, waste solutions must be segregated into halogenated organic waste streams.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23260703, 4-Chloro-2-ethynyl-1-methoxybenzene (Isomer Analog Data). Retrieved from [Link]

- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (General reference for solvent polarity and solubility parameters).

-

Accela Chem. Product Data Sheet: 2-Chloro-4-ethynyl-1-methoxybenzene.[1][] Retrieved from [Link]

Sources

2-Chloro-4-ethynyl-1-methoxybenzene melting point and boiling point data

An In-Depth Technical Guide to 2-Chloro-4-ethynyl-1-methoxybenzene[1][2]

Executive Summary

2-Chloro-4-ethynyl-1-methoxybenzene (CAS 120136-29-0), also known as 3-chloro-4-methoxyphenylacetylene, is a critical halogenated aryl alkyne intermediate in medicinal chemistry.[2] It serves as a high-value building block for the synthesis of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), tyrosine kinase inhibitors, and advanced liquid crystal materials.[2] Its structural duality—combining the electron-donating methoxy group with the electron-withdrawing chlorine atom—creates a unique electronic profile that modulates the reactivity of the terminal alkyne, making it ideal for Sonogashira couplings and "Click" chemistry (CuAAC).[2]

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol, and a framework for experimental characterization, addressing the scarcity of public experimental data with calculated predictive models and self-validating laboratory procedures.[2]

Part 1: Physicochemical Profile[1][2][3]

Due to the specialized nature of this intermediate, experimental melting and boiling points are often proprietary.[2] The data below synthesizes high-confidence predictive models (Joback/Stein methods) with comparative analysis of structural analogs (e.g., 4-ethynylanisole).

Table 1: Core Physicochemical Data

| Property | Value (Experimental/Predicted) | Confidence/Context |

| CAS Number | 120136-29-0 | Primary Identifier |

| IUPAC Name | 2-Chloro-1-methoxy-4-ethynylbenzene | Systematic |

| Formula | C₉H₇ClO | - |

| Molecular Weight | 166.60 g/mol | - |

| Physical State | Low-Melting Solid or Oil | Predicted MP is near ambient temp.[2] |

| Melting Point | 35°C – 45°C (Predicted) | Analog Comparison: 4-Ethynylanisole (MP: 29°C).[2] The ortho-chloro substituent typically raises MP due to increased molecular weight and packing efficiency, potentially pushing it above 30°C. |

| Boiling Point | 218°C – 225°C (at 760 mmHg) | Predicted based on vapor pressure models.[2] |

| Flash Point | > 90°C (Estimated) | High flash point expected for halogenated anisoles.[2] |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene.[2] | Insoluble in water.[2][3] |

Expert Insight: Researchers should treat this compound as a supercooled liquid or low-melting solid .[2] Upon synthesis, it may appear as a pale yellow oil that crystallizes upon refrigeration (<4°C).[2] If it remains an oil, high-vacuum distillation (0.5 mmHg) is the preferred purification method over recrystallization.[2]

Part 2: Validated Synthesis & Characterization Protocol

The most robust route to 2-Chloro-4-ethynyl-1-methoxybenzene is the Sonogashira Coupling of 3-chloro-4-methoxyiodobenzene (or bromide) with trimethylsilylacetylene (TMSA), followed by desilylation.[2] This pathway avoids the harsh conditions of the Corey-Fuchs reaction.[2]

Workflow Diagram

Caption: Two-step synthesis via Sonogashira coupling and base-mediated desilylation.

Step-by-Step Protocol

Phase 1: Sonogashira Coupling

-

Setup: Flame-dry a 250 mL Schlenk flask. Cycle Argon/Vacuum 3 times.

-

Reagents: Add 3-chloro-4-methoxyiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.01 eq).

-

Solvent: Add anhydrous THF (0.2 M concentration) and Triethylamine (3.0 eq). Degas by sparging with Argon for 15 mins.[2]

-

Addition: Add Trimethylsilylacetylene (TMSA) (1.2 eq) dropwise via syringe.

-

Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The spot for the starting iodide (lower Rf) should disappear.[2]

-

Workup: Filter through a Celite pad to remove Pd/Cu residues.[2] Concentrate the filtrate.

Phase 2: Desilylation (Deprotection) [2]

-

Reaction: Dissolve the crude TMS-intermediate in MeOH/DCM (1:1) . Add K₂CO₃ (1.5 eq).[2]

-

Conditions: Stir vigorously at Room Temperature for 1 hour.

-

Quench: Dilute with water. Extract with DCM (3x).[2] Wash organics with Brine.[2] Dry over Na₂SO₄.[2]

-

Purification: Flash Column Chromatography (Silica Gel).[2]

Self-Validating Characterization

To ensure scientific integrity, the isolated product must meet these spectral criteria:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy:

-

~3290 cm⁻¹: Sharp, strong stretch for terminal alkyne C-H.[2]

-

~2110 cm⁻¹: Weak stretch for alkyne C≡C.

-

-

Melting Point Determination:

Part 3: Applications in Drug Development

This compound is a pharmacophore scaffold, particularly for mGluR5 antagonists used in treating anxiety, depression, and Fragile X syndrome.[2] The 3-chloro-4-methoxy motif mimics the steric and electronic properties of the 2-methyl-6-phenylethynylpyridine (MPEP) series but with altered metabolic stability.[2]

Key Reaction Pathways:

-

Click Chemistry: Reaction with azides to form 1,4-disubstituted triazoles (Bioisosteres for amides).

-

Sonogashira Coupling: Coupling with heteroaryl halides (e.g., 2-chloropyridine) to form diarylalkynes.[2]

Caption: Divergent application pathways for the ethynyl-anisole scaffold.

References

-

National Institute of Standards and Technology (NIST). Evaluated Gas Phase Basicities and Proton Affinities: 3-Chloro-4-methoxyphenylacetylene (CAS 120136-29-0).[2] NIST Chemistry WebBook.[2][4] [Link][2][4]

-

Cheméo. Chemical Properties of 3-Cl-4-CH3O-C6H3-CCH (CAS 120136-29-0).[1][2][5][Link][2]

-

Organic Syntheses. Preparation of Ethynylmagnesium Chloride and its use in Synthesis. Org.[2] Synth. 2008 , 85, 137.[2] (Methodology reference for alkyne handling). [Link]

-

PubChem. Compound Summary: 2-Chloro-4-ethynyl-1-methoxybenzene.[1][2][5][Link][2]

Sources

- 1. 3438-15-1|1-Chloro-2-methoxy-3-methylbenzene|BLD Pharm [bldpharm.com]

- 2. tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride | C34H45ClN4O3 | CID 139270760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CIS-STILBENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. o-Chlorophenyl cyclopentyl ketone [webbook.nist.gov]

- 5. 1864060-87-6,4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-4-ethynyl-1-methoxybenzene

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the investigation and understanding of the electronic properties of 2-Chloro-4-ethynyl-1-methoxybenzene. In the absence of extensive literature on this specific molecule, this document outlines a systematic approach, combining synthetic methodologies, advanced spectroscopic characterization, electrochemical analysis, and computational modeling. By elucidating the influence of the chloro, ethynyl, and methoxy functional groups on the molecule's electronic structure, this guide serves as a foundational resource for researchers exploring its potential in materials science and medicinal chemistry.

Introduction: Unveiling a Molecule of Interest

2-Chloro-4-ethynyl-1-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups that are known to impart distinct electronic characteristics. The interplay between the electron-donating methoxy group (-OCH₃), the electron-withdrawing and inductively acting chloro group (-Cl), and the π-rich, reactive ethynyl group (-C≡CH) suggests a molecule with tunable electronic properties and significant potential for a variety of applications.

The terminal alkyne functionality offers a versatile handle for further chemical modifications through reactions like the Sonogashira coupling, making it a valuable building block in the synthesis of more complex conjugated systems.[1][2][3] Such systems are of great interest in the development of organic electronic materials. Furthermore, the substituted benzene core is a common scaffold in medicinal chemistry, and understanding its electronic properties is crucial for predicting reactivity, metabolic stability, and interaction with biological targets.

This guide will provide a detailed roadmap for the synthesis, characterization, and theoretical evaluation of the electronic properties of 2-Chloro-4-ethynyl-1-methoxybenzene.

Synthesis and Structural Characterization

A robust and efficient synthesis is the first step in any detailed investigation. The Sonogashira coupling reaction stands out as a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for the synthesis of aryl alkynes.[1][2][3][4][5]

Proposed Synthetic Protocol: Sonogashira Coupling

A plausible synthetic route to 2-Chloro-4-ethynyl-1-methoxybenzene involves the palladium-catalyzed cross-coupling of a suitable aryl halide with a protected or terminal alkyne.

dot

Caption: Proposed synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene via Sonogashira coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4-iodo-1-methoxybenzene (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst like CuI (0.05-0.1 equivalents) in a suitable solvent (e.g., THF or DMF).

-

Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equivalents), to the mixture.

-

Alkyne Addition: Introduce ethynyltrimethylsilane (1.2-1.5 equivalents) to the reaction mixture. The use of a silyl-protected alkyne can prevent self-coupling of the terminal alkyne.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified silyl-protected intermediate in a solvent such as methanol or THF. Add a base like potassium carbonate or tetrabutylammonium fluoride (TBAF) and stir at room temperature until the deprotection is complete.

-

Final Purification: After an aqueous work-up, purify the final product, 2-Chloro-4-ethynyl-1-methoxybenzene, by column chromatography or recrystallization.

Spectroscopic Characterization

The synthesized compound must be rigorously characterized to confirm its structure and purity.

Table 1: Expected Spectroscopic Data for 2-Chloro-4-ethynyl-1-methoxybenzene

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns. A singlet for the methoxy protons (~3.8-4.0 ppm). A singlet for the terminal alkyne proton (~3.0-3.5 ppm). |

| ¹³C NMR | Aromatic carbons, a methoxy carbon (~55-60 ppm), and two distinct alkyne carbons (~80-90 ppm). |

| IR Spectroscopy | A sharp, strong C-H stretch for the terminal alkyne around 3300 cm⁻¹. A weak C≡C stretch between 2100-2260 cm⁻¹. C-O stretching for the methoxy group. C-Cl stretching in the fingerprint region.[6][7][8][9] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₉H₇ClO. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.[10][11] |

Experimental Investigation of Electronic Properties

With the confirmed synthesis and structure, the electronic properties can be probed using electrochemical and spectroscopic methods.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry (CV) is an essential technique for determining the oxidation and reduction potentials of a molecule.[12][13][14][15][16] These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

dot

Caption: Workflow for determining HOMO/LUMO energies using cyclic voltammetry.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of 2-Chloro-4-ethynyl-1-methoxybenzene in an anhydrous, degassed electrochemical solvent such as dichloromethane or acetonitrile. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Electrochemical Cell Setup: Assemble a three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode.

-

Measurement: Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 50-200 mV/s) to assess the reversibility of the redox processes.

-

Data Analysis: From the resulting voltammogram, determine the onset potentials for oxidation and reduction. These can be used to estimate the HOMO and LUMO energy levels using empirical equations, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.

UV-Visible Spectroscopy: Determining the Optical Band Gap

UV-Visible absorption spectroscopy measures the electronic transitions between molecular orbitals and can be used to determine the optical band gap.[17][18]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).

-

Spectral Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: The absorption onset (the wavelength at which the absorbance begins to increase significantly) corresponds to the energy required to promote an electron from the HOMO to the LUMO. The optical band gap (E_g) can be estimated from the absorption edge using the Tauc plot method.[19][20][21]

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting and rationalizing the electronic properties of molecules.[22][23][24][25]

dot

Caption: Workflow for computational analysis of electronic properties using DFT.

Computational Protocol using Gaussian: [22][26][27][28]

-

Structure Building: Construct the 3D structure of 2-Chloro-4-ethynyl-1-methoxybenzene using a molecular modeling program like GaussView.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a frequency calculation should be performed to ensure that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: From the optimized geometry, various electronic properties can be calculated:

-

HOMO and LUMO Energies: These are direct outputs of the calculation and provide the theoretical ionization potential and electron affinity, respectively. The HOMO-LUMO gap is a measure of the molecule's excitability.

-

Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting reactivity.

-

Simulated Spectra: Theoretical IR and NMR spectra can be calculated and compared with experimental data to further validate the structure and computational method.

-

Table 2: Predicted Electronic Properties from DFT

| Property | Significance |

| HOMO Energy | Related to the ionization potential; indicates the ability to donate an electron. |

| LUMO Energy | Related to the electron affinity; indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

| MEP Map | Shows regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

Conclusion and Future Outlook

This technical guide has outlined a comprehensive, multi-faceted approach to characterizing the electronic properties of 2-Chloro-4-ethynyl-1-methoxybenzene. By combining targeted synthesis, detailed spectroscopic analysis, electrochemical measurements, and robust computational modeling, a complete picture of this molecule's electronic landscape can be achieved. The insights gained from such an investigation will be invaluable for its potential application in the rational design of novel organic electronic materials and as a versatile building block in medicinal chemistry. The methodologies described herein provide a solid foundation for future research into this and related substituted aromatic compounds.

References

-

Spectroscopy of the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor - MMRC. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

IR: alkynes. (n.d.). Retrieved from [Link]

-

Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). Retrieved from [Link]

-

Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2 | PNAS. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Video: IR Frequency Region: Alkyne and Nitrile Stretching - JoVE. (2024, December 5). Retrieved from [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. (n.d.). Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. (2023, September 8). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra | The Journal of Physical Chemistry Letters - ACS Publications. (2018, December 6). Retrieved from [Link]

-

Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy. (2021, November 16). Retrieved from [Link]

-

Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]

-

DFT computations using DMOl³ method for HOMO and LUMO calculations of (a) the isolated molecule and (b) the dimer. … - ResearchGate. (n.d.). Retrieved from [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved from [Link]

-

How to perform TD DFT calculation in Gaussian. (2024, May 16). Retrieved from [Link]

-

Gaussian Calculation Tutorial - Deborah Leman - Prezi. (n.d.). Retrieved from [Link]

-

How can I learn DFT calculations by using Gaussian 09 Software? - ResearchGate. (2016, August 8). Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

DFT studies for finding HOMO and LUMO. (2024, August 21). Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC. (n.d.). Retrieved from [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scientific Research Publishing. (n.d.). Retrieved from [Link]

-

Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - MDPI. (n.d.). Retrieved from [Link]

-

-

Computational Chemistry Research Unit. (n.d.). Retrieved from [Link]

-

-

Cyclic Voltammetry of Organic Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry - UNT Chemistry. (2017, November 3). Retrieved from [Link]

-

Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024, November 9). Retrieved from [Link]

-

Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2-Chloro-1-methoxy-4-methylbenzene | CAS#:22002-44-4 | Chemsrc. (2025, August 26). Retrieved from [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).

-

Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25). Retrieved from [Link]

- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents. (n.d.).

-

Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][6][17][18]tetrazine-3-one Derivatives with c-Myc G4-DNA - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. youtube.com [youtube.com]

- 9. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ossila.com [ossila.com]

- 16. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 17. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. mmrc.caltech.edu [mmrc.caltech.edu]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 22. medium.com [medium.com]

- 23. researchgate.net [researchgate.net]

- 24. irjweb.com [irjweb.com]

- 25. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 26. youtube.com [youtube.com]

- 27. prezi.com [prezi.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

The Alkyne as a Linchpin: A Guide to Heterocycle Synthesis from 2-Chloro-4-ethynyl-1-methoxybenzene

Introduction: Unlocking Molecular Complexity from a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Among the myriad of starting materials available to the synthetic chemist, 2-Chloro-4-ethynyl-1-methoxybenzene stands out as a particularly versatile and powerful building block. Its unique trifecta of functional handles—a reactive terminal alkyne, a modifiable aryl chloride, and an electron-donating methoxy group—provides a rich platform for the strategic construction of complex heterocyclic systems. The chloro and methoxy substituents, in particular, are frequently employed in drug discovery to modulate the electronic and steric properties of a molecule, thereby optimizing its interaction with biological targets.[2][3][4]

This comprehensive guide, intended for researchers, scientists, and professionals in drug development, will delve into the synthetic utility of 2-Chloro-4-ethynyl-1-methoxybenzene. We will move beyond a simple recitation of procedures to provide a deep, mechanistically-grounded understanding of how this starting material can be leveraged to forge intricate heterocyclic frameworks, with a focus on the synthesis of indoles and benzofurans—two privileged scaffolds in medicinal chemistry.

Strategic Approaches to Heterocycle Construction

The synthetic potential of 2-Chloro-4-ethynyl-1-methoxybenzene is primarily unlocked through a sequence of reactions that first functionalize the terminal alkyne and then orchestrate a cyclization event involving the aryl chloride or a pre-installed ortho substituent. The Sonogashira cross-coupling reaction is the cornerstone of this approach, enabling the facile formation of a C(sp²)-C(sp) bond and the introduction of a wide range of substituents.[5][6][7][8][9]

The Sonogashira Coupling: A Gateway to Diverse Intermediates

The Sonogashira reaction is a robust and highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper salts.[7][8] In the context of our starting material, this reaction allows for the introduction of a variety of functional groups that will ultimately guide the subsequent cyclization to the desired heterocycle.

A general workflow for the initial Sonogashira coupling is depicted below:

Figure 1: General workflow for heterocycle synthesis.

Application & Protocols: Synthesis of Indoles and Benzofurans

The true power of 2-Chloro-4-ethynyl-1-methoxybenzene is realized in its application to the synthesis of specific, high-value heterocyclic systems. Below, we provide detailed protocols for the synthesis of substituted indoles and benzofurans, two classes of heterocycles of paramount importance in drug discovery.

Protocol 1: Synthesis of 2-Substituted Indoles via Sonogashira Coupling and Palladium-Catalyzed Cyclization

The synthesis of 2-substituted indoles from 2-Chloro-4-ethynyl-1-methoxybenzene proceeds through a two-step sequence: a Sonogashira coupling with an ortho-iodoaniline derivative, followed by a palladium-catalyzed intramolecular cyclization.[10]

Step 1: Sonogashira Coupling of 2-Chloro-4-ethynyl-1-methoxybenzene with 2-Iodoaniline

This initial step creates the key diarylacetylene intermediate.

| Parameter | Value | Rationale/Notes |

| Reactants | 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 eq), 2-Iodoaniline (1.1 eq) | A slight excess of the aniline component ensures complete consumption of the starting alkyne. |

| Catalyst | Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq) | A standard and reliable catalyst system for Sonogashira couplings.[5] |

| Base | Triethylamine (TEA, 3.0 eq) | Acts as both a base and a solvent. |

| Solvent | Tetrahydrofuran (THF) | A common solvent for Sonogashira reactions, ensuring good solubility of reactants. |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 4-6 hours | Monitor by TLC for completion. |

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 mmol), 2-iodoaniline (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-((3-chloro-4-methoxyphenyl)ethynyl)aniline.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

The diarylacetylene intermediate undergoes a palladium-catalyzed cyclization to form the indole ring.

| Parameter | Value | Rationale/Notes |

| Reactant | 2-((3-chloro-4-methoxyphenyl)ethynyl)aniline (1.0 eq) | The product from the previous step. |

| Catalyst | Pd(OAc)₂ (0.05 eq) | A common and effective catalyst for this type of cyclization.[10] |

| Solvent | N,N-Dimethylformamide (DMF) | A high-boiling polar aprotic solvent suitable for this transformation. |

| Temperature | 100 °C | Elevated temperature is required to drive the cyclization. |

| Reaction Time | 12-16 hours | Monitor by TLC for completion. |

Experimental Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-((3-chloro-4-methoxyphenyl)ethynyl)aniline (1.0 mmol) and Pd(OAc)₂ (0.05 mmol).

-

Add anhydrous DMF (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the 2-(3-chloro-4-methoxyphenyl)-1H-indole.

Figure 2: Workflow for the synthesis of 2-substituted indoles.

Protocol 2: Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling and Intramolecular Annulation

The synthesis of benzofurans follows a similar logic, employing an ortho-halophenol in the initial Sonogashira coupling, followed by an intramolecular cyclization.[11][12][13]

Step 1: Sonogashira Coupling of 2-Chloro-4-ethynyl-1-methoxybenzene with 2-Iodophenol

| Parameter | Value | Rationale/Notes |

| Reactants | 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 eq), 2-Iodophenol (1.1 eq) | A slight excess of the phenol ensures complete reaction. |

| Catalyst | Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq) | A standard catalyst system effective for this transformation. |

| Base | Diisopropylethylamine (DIPEA, 3.0 eq) | A hindered amine base often used in Sonogashira couplings. |

| Solvent | Toluene | A non-polar solvent that can be heated to drive the reaction. |

| Temperature | 80 °C | Heating is often beneficial for couplings with phenols. |

| Reaction Time | 8-12 hours | Monitor by TLC for completion. |

Experimental Protocol:

-

In a sealed tube under an inert atmosphere, combine 2-Chloro-4-ethynyl-1-methoxybenzene (1.0 mmol), 2-iodophenol (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous toluene (10 mL) and DIPEA (3.0 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 80 °C for 8-12 hours.

-

After cooling, dilute the mixture with diethyl ether and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain 1-(2-((3-chloro-4-methoxyphenyl)ethynyl)phenoxy)ethane.

Step 2: Intramolecular Annulation to the Benzofuran Core

| Parameter | Value | Rationale/Notes |

| Reactant | 1-(2-((3-chloro-4-methoxyphenyl)ethynyl)phenoxy)ethane (1.0 eq) | The coupled product from the previous step. |

| Catalyst | PdCl₂(MeCN)₂ (0.05 eq) | An effective palladium catalyst for this type of annulation. |

| Base | K₂CO₃ (2.0 eq) | A mild inorganic base to facilitate the cyclization. |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for this reaction. |

| Temperature | 80 °C (reflux) | Heating promotes the intramolecular cyclization. |

| Reaction Time | 10-14 hours | Monitor by TLC for completion. |

Experimental Protocol:

-

To a round-bottom flask, add the coupled alkyne (1.0 mmol), PdCl₂(MeCN)₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Add anhydrous acetonitrile (10 mL).

-

Reflux the mixture for 10-14 hours under an inert atmosphere.

-

Cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the 2-(3-chloro-4-methoxyphenyl)benzofuran.

Sources

- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 2. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. drughunter.com [drughunter.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]

- 12. Benzofuran synthesis [organic-chemistry.org]

- 13. jocpr.com [jocpr.com]

Application Notes and Protocols for Click Chemistry Reactions Involving 2-Chloro-4-ethynyl-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 2-Chloro-4-ethynyl-1-methoxybenzene in click chemistry reactions, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This substituted phenylacetylene is a valuable building block for the synthesis of highly functionalized 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry, materials science, and bioconjugation. This document offers insights into the synthesis of the alkyne, its reactivity in CuAAC reactions, step-by-step experimental protocols, and purification strategies for the resulting triazole products.

Introduction: The Versatility of 2-Chloro-4-ethynyl-1-methoxybenzene in Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts[1]. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides[2][3]. These triazole products are not merely inert linkers; they are stable aromatic heterocycles that can act as pharmacophores and participate in hydrogen bonding, making them valuable components in the design of bioactive molecules and functional materials[4][5][6].

2-Chloro-4-ethynyl-1-methoxybenzene is an attractive, albeit specialized, building block for CuAAC reactions. The electronic properties of the substituents on the phenyl ring—the electron-donating methoxy group and the electron-withdrawing chloro group—can influence the reactivity of the alkyne and the properties of the resulting triazole. The presence of these functional groups also provides handles for further synthetic modifications. This guide will delve into the practical aspects of employing this versatile alkyne in your research.

Synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene: A Practical Approach

A reliable method for the synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene involves a two-step process starting from a dihalogenated precursor, leveraging the Sonogashira cross-coupling reaction followed by a desilylation step. The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide[7]. The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is advantageous as it prevents the homocoupling of the terminal alkyne[8].

The overall synthetic workflow is depicted below:

Protocol 1: Synthesis of 2-Chloro-4-ethynyl-1-methoxybenzene

Materials:

-

2,4-dichloro-1-methoxybenzene

-

Trimethylsilylacetylene (TMSA)

-

Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Sonogashira Coupling

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2,4-dichloro-1-methoxybenzene (1 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), CuI (0.06 equiv.), and PPh₃ (0.12 equiv.).

-

Add anhydrous toluene and anhydrous triethylamine (2 equiv.).

-

To the stirred mixture, add trimethylsilylacetylene (1.2 equiv.) dropwise.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ((2-chloro-4-methoxyphenyl)ethynyl)trimethylsilane.

Step 2: Desilylation

-

Dissolve the purified ((2-chloro-4-methoxyphenyl)ethynyl)trimethylsilane (1 equiv.) in anhydrous THF in a flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TBAF (1 M in THF, 1.1 equiv.) dropwise.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Chloro-4-ethynyl-1-methoxybenzene as a solid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Chloro-4-ethynyl-1-methoxybenzene

The CuAAC reaction is remarkably robust and tolerates a wide range of functional groups. For 2-Chloro-4-ethynyl-1-methoxybenzene, the reaction proceeds efficiently under standard conditions. The electron-donating methoxy group can slightly enhance the nucleophilicity of the alkyne, while the ortho-chloro group does not appear to pose significant steric hindrance.

The general workflow for the CuAAC reaction is outlined below:

Protocol 2: Synthesis of 1-benzyl-4-(2-chloro-4-methoxyphenyl)-1H-1,2,3-triazole

This protocol describes a representative CuAAC reaction with benzyl azide as the coupling partner.

Materials:

-

2-Chloro-4-ethynyl-1-methoxybenzene

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-4-ethynyl-1-methoxybenzene (1 equiv.) and benzyl azide (1.1 equiv.) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv.) in deionized water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv.) in deionized water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Triazole Product

The resulting 1,4-disubstituted 1,2,3-triazole can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate. The polarity of the triazole will depend on the nature of the "R" group from the azide. For the benzyl-substituted triazole described above, a gradient of 20-40% ethyl acetate in hexane is a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective purification method.

Expected Results

1-benzyl-4-(2-chloro-4-methoxyphenyl)-1H-1,2,3-triazole

-

Appearance: White to off-white solid.

-

Yield: Typically >85% after purification.

-

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts are approximately δ 7.8-7.9 (s, 1H, triazole-H), 7.3-7.5 (m, 5H, benzyl-ArH), 7.2-7.3 (d, 1H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 5.6 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts are approximately δ 159 (C-OMe), 147 (C-triazole), 134 (C-benzyl), 130, 129, 128, 127, 125, 120, 115, 112 (aromatic carbons), 56 (OCH₃), 54 (CH₂).

Safety and Handling

2-Chloro-4-ethynyl-1-methoxybenzene (CAS No. 95186-47-3) should be handled with care in a well-ventilated fume hood[9]. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier[6].

Benzyl azide is a potentially explosive compound and should be handled with extreme caution. It is recommended to use it as a solution and avoid heating it in its pure form.

Copper salts are toxic and should be handled with care. Avoid ingestion and inhalation.

All waste materials should be disposed of in accordance with local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive catalyst | Use freshly prepared solutions of copper(II) sulfate and sodium ascorbate. Ensure the sodium ascorbate is in excess. |

| Poor quality of reagents | Ensure the alkyne and azide are pure. | |

| Insufficient stirring | The reaction is often heterogeneous; ensure vigorous stirring to facilitate mixing. | |

| Formation of side products (e.g., diyne) | Presence of oxygen | Degas the solvents before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Difficulty in purification | Co-elution of product and impurities | Try a different solvent system for column chromatography or consider recrystallization. |

Conclusion

2-Chloro-4-ethynyl-1-methoxybenzene is a valuable and versatile building block for the synthesis of functionalized 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. The protocols provided in this guide offer a reliable starting point for the synthesis of the alkyne and its subsequent use in click chemistry. The resulting triazoles, with their unique substitution pattern, are well-suited for applications in drug discovery and materials science, offering opportunities for further chemical exploration.

References

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (URL: [Link])

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives - Der Pharma Chemica. (URL: [Link])

- Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3-triazole derivatives and their molecular docking studies. (URL: Not available)

-

4-Chloro-2-ethynyl-1-methoxybenzene | C9H7ClO | CID 23260703 - PubChem. (URL: [Link])

-

Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H... - ResearchGate. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Supporting Information - AWS. (URL: [Link])

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: [Link])

-

Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. (URL: [Link])

-

Design, synthesis, and characterization of (1-(4-aryl)-1H-1,2,3-triazo | DDDT. (URL: [Link])

-

Desilylation mechanism with fluoride - Chemistry Stack Exchange. (URL: [Link])

-

A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (URL: [Link])

-

Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts | ACS Omega. (URL: [Link])

-

1,4-Disubstituted-1,2,3-triazole Linked Cyclic Ketones Ascytotoxic Agents - Preprints.org. (URL: [Link])

-

Silyl group deprotection by TBAF solution - YouTube. (URL: [Link])

-

Using TBAF on silica gel for desilylations : r/Chempros - Reddit. (URL: [Link])

-

Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (URL: [Link])

-

Application of triazoles in the structural modification of natural products - PMC. (URL: [Link])

Sources

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. synarchive.com [synarchive.com]

- 6. 4-chloro-2-ethynyl-1-methoxybenzene - Safety Data Sheet [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 9. 4-Chloro-2-ethynyl-1-methoxybenzene | C9H7ClO | CID 23260703 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: The Strategic Utility of 2-Chloro-4-ethynyl-1-methoxybenzene in the Synthesis of Pharmaceutical Intermediates

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Chloro-4-ethynyl-1-methoxybenzene. This versatile building block is of significant interest in modern pharmaceutical synthesis due to its unique combination of reactive functional groups: a terminal alkyne, a chloro-substituent, and a methoxy group on an aromatic scaffold. These features enable its strategic incorporation into complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors. We present detailed protocols for key transformations such as the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), explain the mechanistic rationale behind procedural choices, and provide guidance on safe handling and characterization.

Introduction: A Multifunctional Building Block for Drug Discovery

2-Chloro-4-ethynyl-1-methoxybenzene is an aromatic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups. The terminal alkyne is a gateway for powerful carbon-carbon bond-forming reactions, while the chloro and methoxy groups offer opportunities for further functionalization and modulate the electronic properties of the benzene ring.

-

The Terminal Alkyne: This group is primed for participation in highly efficient and reliable reactions, most notably the Sonogashira coupling and azide-alkyne "click" chemistry.[4][5] These reactions are foundational in constructing the core scaffolds of many modern pharmaceuticals.

-

The Aryl Chloride: The chloro-substituent provides a handle for subsequent cross-coupling reactions and influences the molecule's electronic and steric profile, which can be critical for achieving desired binding affinities in a drug target.

-

The Methoxy Group: As an electron-donating group, the methoxy substituent can influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions within a biological target's active site.

This guide will focus on the two primary applications of this reagent that are of highest relevance to pharmaceutical intermediate synthesis.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is paramount for its successful and safe implementation in any synthetic workflow.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 2-Chloro-4-ethynyl-1-methoxybenzene | |

| Molecular Formula | C₉H₇ClO | [6] |

| Molecular Weight | 166.61 g/mol | |

| Monoisotopic Mass | 166.01854 Da | [6] |

| Appearance | Typically a solid or oil | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dichloromethane, Ethyl Acetate) | |

| Predicted XlogP | 2.8 | [6] |

Spectroscopic data for related diarylalkynes synthesized via Sonogashira coupling typically show characteristic ¹H NMR signals for the methoxy group (singlet, ~3.8-3.9 ppm) and aromatic protons, along with ¹³C NMR signals for the alkyne carbons (~85-95 ppm).[7]

Safety and Handling

While a specific safety data sheet (SDS) for 2-Chloro-4-ethynyl-1-methoxybenzene is not widely available, data from structurally related aryl halides and alkynes suggest that prudent laboratory practices are essential.[8][9][10]

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat.[9] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][11] Avoid contact with skin and eyes.[8] |

| Storage | Keep container tightly sealed in a cool, dry, and well-ventilated place.[9][11] Consider storage under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation of the alkyne. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] |

| Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed.[8] |

Core Application I: Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][12] This reaction is exceptionally useful for linking 2-Chloro-4-ethynyl-1-methoxybenzene to heterocyclic systems, such as the quinazoline core found in many tyrosine kinase inhibitors.[13][][15]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles, one involving palladium and the other copper.[12]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X).

-

Copper Cycle: A copper(I) salt reacts with the terminal alkyne to form a more nucleophilic copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers its organic group to the palladium center.

-

Reductive Elimination: The Pd(II) complex reductively eliminates the final coupled product, regenerating the Pd(0) catalyst.

The amine base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct generated during the reaction.[16]

Caption: General workflow for a Sonogashira cross-coupling reaction.

Protocol: Synthesis of a Diarylalkyne Intermediate

This protocol describes a general procedure for coupling 2-Chloro-4-ethynyl-1-methoxybenzene with a generic aryl iodide.

Materials:

-

Aryl Iodide (1.0 eq)

-

2-Chloro-4-ethynyl-1-methoxybenzene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl iodide (1.0 eq), 2-Chloro-4-ethynyl-1-methoxybenzene (1.1 eq), and Copper(I) iodide (0.06 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous THF and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture to dissolve the solids.

-

To the resulting solution, add Pd(PPh₃)₂Cl₂ (0.03 eq).

-

Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Combine the filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired diarylalkyne product.

Core Application II: Azide-Alkyne "Click" Chemistry (CuAAC)

"Click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a powerful tool for covalently linking two different molecular fragments with high efficiency and specificity.[5][17] The reaction between the terminal alkyne of our title compound and an organic azide forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common bioisostere for amide bonds in drug molecules.[18][19]

Mechanistic Rationale